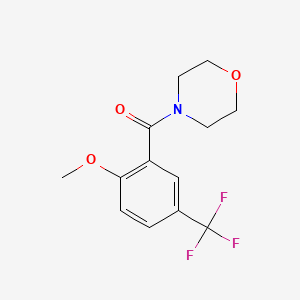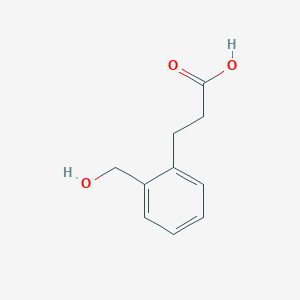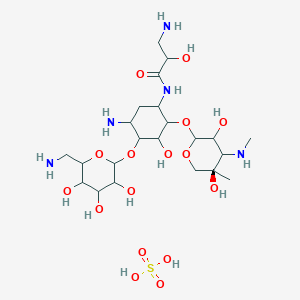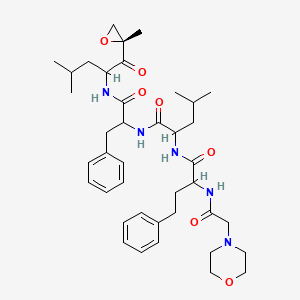
(2-Methoxy-5-(trifluoromethyl)phenyl)(morpholino)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methoxy-5-(trifluoromethyl)phenyl)(morpholino)methanone is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a methoxy group, a trifluoromethyl group, and a morpholino group attached to a phenyl ring, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-5-(trifluoromethyl)phenyl)(morpholino)methanone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-methoxy-5-(trifluoromethyl)phenyl isocyanate with morpholine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
(2-Methoxy-5-(trifluoromethyl)phenyl)(morpholino)methanone undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
(2-Methoxy-5-(trifluoromethyl)phenyl)(morpholino)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2-Methoxy-5-(trifluoromethyl)phenyl)(morpholino)methanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, including inhibition or activation of enzymatic pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methoxy-5-(trifluoromethyl)phenyl isocyanate
- 2-Methoxy-5-(trifluoromethyl)phenol
- 2-Ethoxy-5-trifluoromethylphenylboronic acid
Uniqueness
(2-Methoxy-5-(trifluoromethyl)phenyl)(morpholino)methanone stands out due to the presence of the morpholino group, which imparts unique chemical and biological properties. This makes it more versatile and potentially more effective in certain applications compared to its analogs.
Propiedades
Fórmula molecular |
C13H14F3NO3 |
|---|---|
Peso molecular |
289.25 g/mol |
Nombre IUPAC |
[2-methoxy-5-(trifluoromethyl)phenyl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C13H14F3NO3/c1-19-11-3-2-9(13(14,15)16)8-10(11)12(18)17-4-6-20-7-5-17/h2-3,8H,4-7H2,1H3 |
Clave InChI |
FIPSRPSIZJYJOE-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C(F)(F)F)C(=O)N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-propan-2-ylcarbamate](/img/structure/B14781471.png)



![2-amino-N-[(3-chlorophenyl)methyl]-3-methylbutanamide](/img/structure/B14781513.png)

![2-[[(8R,10R,14R)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14781523.png)


![2-Amino-1-[3-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B14781535.png)
![tert-butyl N-[5-[3-nitro-4-(oxolan-2-ylmethylamino)phenyl]-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B14781536.png)
![2-[[1-Carboxy-4-(diaminomethylideneamino)butyl]amino]butanedioic acid](/img/structure/B14781543.png)
![tert-butyl (3aS,7aR)-1-(aminomethyl)-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridine-5-carboxylate](/img/structure/B14781553.png)
